N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Description
N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a synthetic small molecule featuring a purine core substituted with two methyl groups at the 1- and 3-positions and a dioxo moiety at the 2- and 6-positions. The purine ring is linked via an acetamide bridge to a 5-chloropyridin-2-yl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for modulating biological targets such as kinases or ion channels. Its synthesis involves coupling 2-chloro-N-(5-chloropyridin-2-yl)acetamide (a key intermediate) with substituted purine derivatives under nucleophilic displacement conditions (Scheme 2, ).
Properties
Molecular Formula |
C14H13ClN6O3 |
|---|---|
Molecular Weight |
348.74 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C14H13ClN6O3/c1-19-12-11(13(23)20(2)14(19)24)21(7-17-12)6-10(22)18-9-4-3-8(15)5-16-9/h3-5,7H,6H2,1-2H3,(H,16,18,22) |
InChI Key |
SDQBFNOTBSYQIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound belongs to a broader class of purine- and pyridine-linked acetamides. Below is a comparative analysis with structurally or functionally related derivatives:
Key Structural and Functional Insights
Substituent Effects on Target Specificity The 5-chloropyridin-2-yl group in the target compound likely enhances solubility and π-stacking interactions compared to HC-030031’s hydrophobic 4-isopropylphenyl group. This substitution may shift selectivity away from TRPA1 toward other targets like kinases or adenosine receptors . Halogenation: Derivatives with electron-withdrawing groups (e.g., 5-chloro in pyridine) exhibit improved metabolic stability and binding affinity compared to non-halogenated analogs (e.g., N-(thiazol-2-yl)acetamide derivatives) .
Purine Core Modifications The 1,3-dimethyl-2,6-dioxopurin-7-yl moiety facilitates hydrogen bonding via its carbonyl groups, a feature critical for interactions with enzymes or receptors. Analogues lacking the dioxo groups (e.g., simple purines) show reduced activity . Replacement of the purine core with pyridazinone (as in FPR2 agonists) shifts activity toward G-protein-coupled receptors (GPCRs), highlighting the role of heterocycle choice in target engagement .
Pharmacokinetic Considerations
- The target compound’s molecular weight (~380–400 g/mol) and logP (~2–3) (estimated) suggest moderate oral bioavailability, comparable to HC-030031 but less favorable than smaller FPR2 agonists .
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